molecular formula C15H13ClO2 B14644315 [5-Chloro-2-(hydroxymethyl)phenyl](2-methylphenyl)methanone CAS No. 52220-80-1

[5-Chloro-2-(hydroxymethyl)phenyl](2-methylphenyl)methanone

Cat. No.: B14644315
CAS No.: 52220-80-1
M. Wt: 260.71 g/mol
InChI Key: VCPJNAJJAAVCQY-UHFFFAOYSA-N
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Description

5-Chloro-2-(hydroxymethyl)phenylmethanone is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(hydroxymethyl)phenylmethanone typically involves the reaction of 5-chloro-2-(hydroxymethyl)benzaldehyde with 2-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine, which acts as a catalyst. The mixture is then heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can be optimized to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(hydroxymethyl)phenylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-(carboxymethyl)phenyl(2-methylphenyl)methanone.

    Reduction: Formation of 5-chloro-2-(hydroxymethyl)phenyl(2-methylphenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(hydroxymethyl)phenylmethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(hydroxymethyl)phenylmethanone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(hydroxymethyl)phenylmethanol: A reduced form of the compound.

    5-Chloro-2-(carboxymethyl)phenyl(2-methylphenyl)methanone: An oxidized form of the compound.

Uniqueness

5-Chloro-2-(hydroxymethyl)phenylmethanone is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable for various research and industrial applications.

Properties

CAS No.

52220-80-1

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

[5-chloro-2-(hydroxymethyl)phenyl]-(2-methylphenyl)methanone

InChI

InChI=1S/C15H13ClO2/c1-10-4-2-3-5-13(10)15(18)14-8-12(16)7-6-11(14)9-17/h2-8,17H,9H2,1H3

InChI Key

VCPJNAJJAAVCQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)Cl)CO

Origin of Product

United States

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